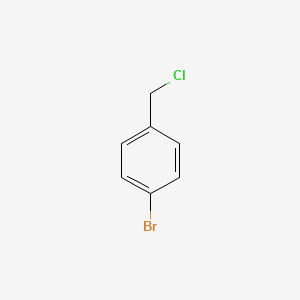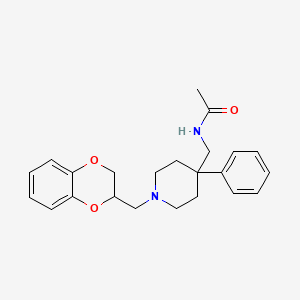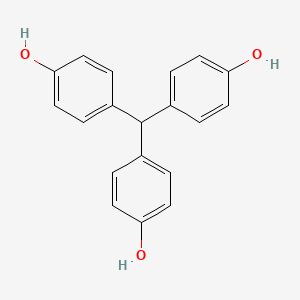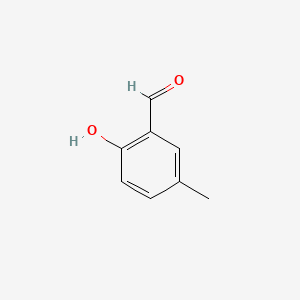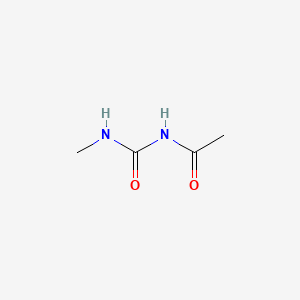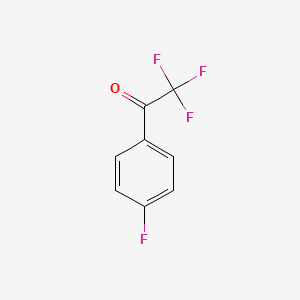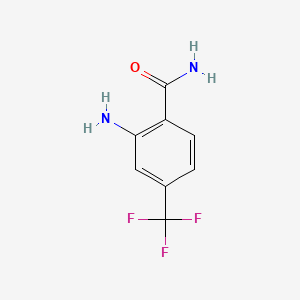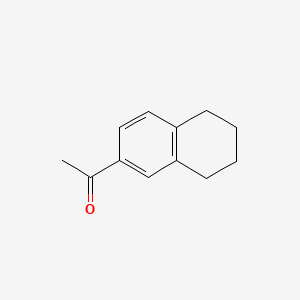
1,11-Dodécadiène
Vue d'ensemble
Description
1,11-Dodecadiene is a compound that is part of a broader class of organic molecules known for their extended carbon chains and multiple bonds. While the provided papers do not directly discuss 1,11-Dodecadiene, they do provide insights into related compounds and their structures, which can be informative for understanding the characteristics of 1,11-Dodecadiene.
Synthesis Analysis
The synthesis of 1,11-Dodecadiene-related compounds has been explored, particularly in the context of dimer, trimer, and tetramer forms of 1,11-dodecadiyne . These compounds were synthesized and their solid-state polymerization was studied using infrared spectroscopy. The research found that the dimer has two polymorphs, which differ in their polymerizability when exposed to γ-ray or UV irradiation. This suggests that the synthesis and polymerization of 1,11-Dodecadiene could follow similar pathways, with potential for different polymorphic forms that have distinct physical properties.
Molecular Structure Analysis
Although the papers do not directly address the molecular structure of 1,11-Dodecadiene, they do provide detailed analyses of similar molecules, such as 1-thia-closo-dodecaborane(11) and 1-selena-closo-dodecaborane(11) . These molecules exhibit C(5v) symmetry and have been studied using microwave spectroscopy, electron diffraction, and quantum chemical calculations. The precise substitution structures of the non-hydrogen atoms in these molecules have been determined, which could be analogous to the structural aspects of 1,11-Dodecadiene.
Chemical Reactions Analysis
The papers provided do not offer direct information on the chemical reactions of 1,11-Dodecadiene. However, they do discuss the reactivity of related compounds. For instance, the solid-state polymerization of dimeric forms of 1,11-dodecadiyne and the lack of polymerization of the terminal acetylene group are highlighted . Additionally, the transformation of 1-substituted 12-oxahexacyclo[7.2.1.02,8.03,7.04,11.06,10]dodecanes into pentacyclo[6.3.0.02,6.03,10.05,9]undecane derivatives through the cleavage of ether bonds and subsequent rearrangement is discussed . These reactions could provide a framework for understanding the reactivity of 1,11-Dodecadiene in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,11-Dodecadiene can be inferred from the properties of structurally related compounds. The papers describe the solid-state polymerization properties of dimeric forms of 1,11-dodecadiyne , as well as the molecular structures of borane derivatives . These studies suggest that 1,11-Dodecadiene may exhibit polymorphism and that its physical properties could be influenced by its molecular symmetry and bonding. The chemical properties, such as reactivity towards polymerization and sensitivity to irradiation, are also important aspects that can be derived from the synthesis and polymerization studies of related compounds.
Applications De Recherche Scientifique
1,11-Dodécadiène : Analyse complète des applications de la recherche scientifique
Recherche sur les propriétés thermophysiques : Les propriétés thermophysiques du this compound, telles que l'entropie et les relations de température, sont des points de données critiques essentiels pour la recherche scientifique. Ces propriétés sont cruciales dans l'étude du comportement des composés organiques sous différentes conditions de température et de pression, qui peuvent être appliquées en science des matériaux et en génie .
Spectroscopie et chromatographie : Le spectre de masse (ionisation électronique) et les données de chromatographie en phase gazeuse du this compound sont précieux pour les applications de chimie analytique. Les chercheurs peuvent utiliser ces données pour identifier et quantifier la présence de ce composé dans divers échantillons, ce qui contribue à l'analyse environnementale et aux processus de contrôle de la qualité .
Synthèse des polymères : Le this compound peut être utilisé comme monomère dans la synthèse de polymères de très haut poids moléculaire. Son incorporation dans les copolymérisations peut donner des matériaux aux propriétés uniques adaptées à la fabrication de pointe et à la science des matériaux .
Analyse de la structure chimique : Les informations détaillées sur la structure chimique du this compound sont fondamentales pour la chimie computationnelle et la modélisation moléculaire. Ces données aident à prédire les schémas de réactivité et à concevoir de nouveaux composés avec les propriétés souhaitées .
Safety and Hazards
1,11-Dodecadiene is a combustible liquid . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling the compound . In case of fire, appropriate extinguishing methods should be used . The compound should be stored in a well-ventilated place .
Propriétés
IUPAC Name |
dodeca-1,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLTVKTLDQUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207492 | |
| Record name | 1,11-Dodecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5876-87-9 | |
| Record name | 1,11-Dodecadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dodecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some potential applications of 1,11-dodecadiene in material science?
A1: 1,11-Dodecadiene serves as a valuable cross-linking agent in the development of polymer membranes. Research demonstrates its use in modifying polydecylmethylsiloxane, a material known for its selectivity towards higher hydrocarbons. The length of the cross-linking agent, in this case 1,11-dodecadiene, influences the arrangement of the polymer's side groups, impacting its transport properties, including permeability and selectivity for gases like nitrogen, methane, ethane, and butane [].
Q2: Can 1,11-dodecadiene be used to synthesize polymers with specific properties?
A2: Yes, 1,11-dodecadiene plays a crucial role in synthesizing ultrahigh molecular weight (UHMW) copolymers with reactive functionalities. When copolymerized with 1-dodecene using a specific catalyst system (Cp*TiMe2(O-2,6-iPr2C6H3)–Borate), it enables the creation of UHMW polymers with low polydispersity index (PDI) values []. This controlled polymerization process yields polymers with terminal olefinic double bonds in their side chains, offering possibilities for further functionalization and tailoring of material properties.
Q3: Is there a green chemistry approach to synthesizing terminal dienes using 1,11-dodecadiene as a starting material?
A3: While 1,11-dodecadiene is typically a product in these reactions, research shows that longer chain dienes like 1,11-dodecadiene can actually be used as starting materials to produce shorter chain terminal dienes. This is achieved through a biocatalytic oxidative tandem decarboxylation process using the P450 monooxygenase OleT enzyme []. This enzymatic approach offers a potentially more sustainable and environmentally friendly route compared to traditional chemical synthesis methods.
Q4: What is the molecular formula and weight of 1,11-dodecadiene?
A4: 1,11-Dodecadiene has the molecular formula C12H22 and a molecular weight of 166.3 g/mol. This information is crucial for stoichiometric calculations and understanding the compound's physical and chemical properties [, ].
Q5: Are there any studies on the coordination chemistry of 1,11-dodecadiene?
A5: Yes, research indicates that derivatives of 1,11-dodecadiene can act as ligands in metal complexes. For instance, a cadmium(II) complex incorporating a 1,11-dodecadiene derivative containing pyrrole rings has been structurally characterized []. This highlights the potential of appropriately functionalized 1,11-dodecadiene derivatives to coordinate with metal centers, opening avenues for exploring their applications in areas like catalysis.
Q6: Can 1,11-dodecadiene derivatives be used to create molecules with specific functionalities?
A6: Research shows that incorporating 1,11-dodecadiene into the structure of molecules can yield useful properties. One example is the synthesis of a bolaamphiphilic alkenyl phosphonic acid (BPC12) []. This molecule, containing two trans-P-C=C moieties derived from 1,11-dodecadiene, exhibits good solubility in water and significant surface tension-reducing properties. This exemplifies how the structural features of 1,11-dodecadiene can be strategically employed to design molecules with desirable characteristics for specific applications.
Q7: Has 1,11-dodecadiene been explored in the context of Schiff base ligand synthesis?
A7: While not directly used, longer chain analogs of 1,11-dodecadiene are employed in the synthesis of polydentate Schiff base ligands []. These ligands, featuring varying numbers of nitrogen and oxygen donor atoms, exhibit the ability to form complexes with transition metal ions like copper(II), nickel(II), and zinc(II). This research area explores the coordination chemistry and potential applications of these metal complexes, which may have relevance in areas like catalysis and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



